6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate
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Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a useful research compound. Its molecular formula is C24H27N3O7S2 and its molecular weight is 533.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Thiadiazole Derivatives : Thiadiazole derivatives have been synthesized and tested for antimicrobial activities against bacterial and fungal strains. For example, compounds with thiadiazole and pyran moieties have been evaluated for their effectiveness against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showing significant antimicrobial potential (Wardkhan et al., 2008). Another study focused on the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which also exhibited notable antimicrobial activities (Noolvi et al., 2016).
Antioxidant Properties
Aryl Meroterpenoids from Seaweed : Substituted aryl meroterpenoids isolated from red seaweed Hypnea musciformis have been characterized for their antioxidant activities. These compounds showed potential as antioxidative molecules for use in pharmaceutical and food industries, indicating the importance of natural products in scientific research (Chakraborty et al., 2016).
Anticancer Activities
Triazolo-Thiadiazoles as Antioxidant and Anticancer Agents : Certain triazolo-thiadiazole compounds have been investigated for their in vitro antioxidant properties and anticancer activity, specifically targeting hepatocellular carcinoma cell lines. This research underscores the potential of thiadiazole derivatives in developing new anticancer therapies (Sunil et al., 2010).
Synthesis and Chemical Properties
Synthetic Approaches : Studies have also focused on the synthetic approaches for creating thiadiazole and pyran derivatives, offering insights into the versatility of these compounds in chemical synthesis. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the chemical reactivity and potential applications of these compounds (Sah et al., 2014).
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S2/c1-4-15(5-2)22(30)25-23-26-27-24(36-23)35-14-18-11-19(28)20(12-32-18)34-21(29)13-33-17-9-7-16(8-10-17)31-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZPTJKVIRCVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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